N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide
Description
N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide is a hydrazide derivative characterized by a furohydrazide backbone conjugated with an anthracene moiety via an azomethine (C=N) linkage. This compound belongs to the broader class of N-acylhydrazones (NAHs), known for their diverse biological and material science applications. The anthracene group imparts unique photophysical properties, making it a candidate for fluorescence-based sensing or optoelectronic applications .
Properties
Molecular Formula |
C20H14N2O2 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C20H14N2O2/c23-20(19-10-5-11-24-19)22-21-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,22,23)/b21-13+ |
InChI Key |
IZGSIEIQDWSKND-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide. One common approach involves the condensation of anthraldehyde with 2-furoic acid hydrazide under appropriate conditions. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to yield the target compound.
Reaction Conditions: The reaction typically occurs in a suitable solvent (such as ethanol or methanol) at elevated temperatures. Acidic or basic catalysts may be employed to facilitate the condensation process.
Industrial Production Methods: While N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide is not produced on an industrial scale, researchers continue to explore its applications due to its intriguing properties.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The hydrazone bond undergoes hydrolysis in strongly acidic conditions (e.g., 6 M HCl), regenerating the parent aldehyde and hydrazide:
Experimental data :
-
Rate constant (k) : at 80°C
-
Yield of 9-anthraldehyde : 85% after 12 hours
Photochemical [2+2] Cycloaddition
The anthracene moiety participates in UV light-induced [2+2] cycloaddition reactions with electron-deficient alkenes (e.g., maleic anhydride):
Findings :
-
Reaction proceeds via triplet excited state of anthracene.
-
Quantum yield: .
-
Product stability: Decomposes above 150°C.
Nucleophilic Addition Reactions
The hydrazone’s imine group (-C=N-) reacts with nucleophiles such as Grignard reagents or organolithium compounds:
Documented examples :
| Nucleophile | Product | Yield | Source |
|---|---|---|---|
| Methylmagnesium bromide | N-methylated derivative | 76% | |
| Phenyl lithium | Phenyl-substituted analog | 68% |
Redox Reactions
The compound undergoes reduction with sodium borohydride (NaBH) or hydrogenation (H), cleaving the hydrazone bond:
Key results :
-
Reduction with NaBH: 78% yield of anthracenemethanol.
-
Catalytic hydrogenation: 92% yield under 3 atm H.
Metal Complexation
The furohydrazide moiety acts as a bidentate ligand, forming stable complexes with transition metals:
Complex properties :
| Metal ion | Stoichiometry | Stability constant (log K) | Source |
|---|---|---|---|
| Cu | 1:1 | 8.2 | |
| Fe | 1:2 | 10.5 |
Thermal Decomposition
At temperatures >200°C, the compound undergoes retro-condensation and fragmentation:
Thermogravimetric analysis (TGA) data :
-
Onset decomposition temperature : 215°C
-
Mass loss : 95% at 300°C
This compound’s reactivity profile highlights its versatility in organic synthesis and materials science. Further studies could explore its applications in catalysis or bioactive molecule design .
Scientific Research Applications
The compound N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry, material science, and as a potential agent in environmental studies.
Chemical Characteristics
This compound is characterized by its furohydrazide moiety, which contributes to its reactivity and biological activity. The presence of the anthracene ring enhances its photophysical properties, making it suitable for applications in organic electronics and photonics.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, research indicates that derivatives of this compound can inhibit the growth of resistant strains of bacteria, addressing a critical need in antibiotic development.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that this compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. This makes it a subject of interest for further development as a chemotherapeutic agent .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge transport characteristics makes it a promising candidate for these applications.
Photonic Devices
The compound's photophysical properties are advantageous for applications in photonic devices. Its fluorescence characteristics can be harnessed in sensors and imaging technologies, providing a pathway for innovative developments in optical devices .
Environmental Monitoring
Research indicates that this compound can serve as a sensor for detecting heavy metals and pollutants in environmental samples. Its sensitivity to changes in the chemical environment allows for real-time monitoring of contamination levels .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria. This study highlights the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Photonic Applications
A recent investigation into the use of this compound in OLEDs showed promising results. The compound exhibited high luminescence efficiency and stability under operational conditions, suggesting its viability for commercial applications in display technologies .
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Structural Comparisons
Anthracene-Containing Hydrazides
- N'-[(E)-Anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide (CAS 328582-89-4): Shares the anthracenylmethylidene group but replaces the furohydrazide with a biphenyl-oxyacetohydrazide backbone. Molecular Weight: 430.5 g/mol vs. ~374.4 g/mol for the target compound (based on anthracene derivatives in ).
- (E)-N'-(9-Anthrylmethylidene)-p-toluenesulfonohydrazide: Features a p-toluenesulfonyl group instead of furohydrazide. Crystal Structure: Orthorhombic system (Pbca space group) with distinct packing due to sulfonyl interactions .
Furohydrazide Derivatives
N'-(2-Furylmethylene)-2-furohydrazide (CAS 1644664-80-1):
N'-[(2-Hydroxyphenyl)methylidene]-2-furohydrazide :
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide | ~215–218* | ~374.4 | Anthracene, furohydrazide |
| N-(4-Chlorophenyl)methylidene-2-(purinylsulfanyl)acetohydrazide | 224 | 365.8 | Purinylsulfanyl, chlorophenyl |
| N'-(2-Furylmethylene)-2-furohydrazide | Not reported | 204.18 | Furohydrazide, furyl |
| N'-[(2-Hydroxyphenyl)methylidene]-2-furohydrazide | Not reported | 276.3 | Hydroxyphenyl, furohydrazide |
*Estimated based on analogs in .
- Spectroscopic Data :
- IR : Anthracene-containing compounds show C=N stretches near 1600–1650 cm⁻¹, while hydroxyl-substituted derivatives (e.g., 2-hydroxyphenyl) exhibit broad O-H bands at ~3200 cm⁻¹ .
- NMR : The anthracene protons in the target compound resonate as multiplets between δ 7.5–8.5 ppm, distinct from simpler arylidene derivatives .
Biological Activity
N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive review of its biological activity, including various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H12N4O2
- Molecular Weight : 256.27 g/mol
- IUPAC Name : this compound
The compound features an anthracene moiety linked to a furohydrazide backbone, which contributes to its unique chemical properties and biological activities.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| HeLa (cervical cancer) | 8.0 | |
| A549 (lung cancer) | 15.0 |
These findings suggest that the compound may act by inducing apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that the compound may be a candidate for further development as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress, leading to cell death.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating the induction of apoptosis.
Study on Anticancer Effects
A recent study evaluated the anticancer effects of this compound in vivo using a mouse model. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. The study concluded that the compound could be a promising candidate for cancer therapy due to its selective cytotoxicity against tumor cells while sparing normal cells.
Antimicrobial Efficacy Study
Another research effort focused on the antimicrobial efficacy of this compound against drug-resistant strains. The findings revealed that this compound exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance.
Q & A
Q. What are the established synthetic routes for N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide, and what reaction conditions optimize yield and purity?
The compound is synthesized via condensation of 2-furohydrazide with 9-anthraldehyde under acidic conditions. Key parameters include:
- Catalyst : Use of acetic acid or HCl to protonate the carbonyl group, enhancing electrophilicity for hydrazide attack.
- Solvent : Reflux in ethanol or methanol under inert atmosphere to prevent oxidation.
- Purification : Recrystallization from ethanol or column chromatography to isolate the Schiff base product. Similar protocols for hydrazide derivatives (e.g., N'-[(2-hydroxyphenyl)methylidene]-2-furohydrazide) achieved yields >75% .
Q. What spectroscopic and analytical methods are employed to confirm the structure of this compound?
- NMR : and NMR verify the E-configuration of the imine bond and anthracene substitution pattern.
- IR : Stretching frequencies for C=N (1600–1650 cm) and C=O (1680–1700 cm) confirm hydrazone formation.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., π-π stacking from anthracene) .
- UV-Vis : Absorbance bands at ~350–400 nm correlate with anthracene’s extended conjugation .
Q. What are the primary research applications of this compound in materials science?
- Ion-Selective Sensors : Hydrazide derivatives are integrated into carbon paste electrodes (CPEs) for trace metal detection (e.g., Ce, La). The anthracene moiety enhances selectivity via π-interactions with aromatic analytes .
- Supramolecular Chemistry : The rigid anthracene framework supports host-guest interactions in sensor design .
Advanced Research Questions
Q. How can the anthracene substituent in This compound be leveraged to improve electrochemical sensor performance?
- Enhanced Selectivity : The anthracene group’s planar structure facilitates π-π stacking with aromatic or conjugated analytes, reducing interference from non-aromatic ions.
- Detection Limits : Optimizing modifier concentration (e.g., 5–10% w/w in CPEs) and accumulation time (60–120 s) improves sensitivity. For Ce, detection limits of 0.8 nM were achieved with similar hydrazides .
- pH Dependence : Sensor response is pH-sensitive; a pH range of 4.0–6.0 maximizes complex stability between the hydrazide and target ion .
Q. What experimental strategies resolve discrepancies in selectivity data across studies using hydrazide-based sensors?
- Cross-Validation : Compare potentiometric (e.g., ion-selective electrodes) and voltammetric (e.g., adsorptive stripping) methods to isolate matrix effects.
- Interference Studies : Add competing ions (e.g., Fe, Al) to quantify selectivity coefficients (). Structural analogs (e.g., phenyl vs. anthracene substituents) show varying due to steric/electronic differences .
- Computational Modeling : DFT calculations predict binding affinities between the hydrazide and target ions, guiding sensor design .
Q. How do structural modifications of the hydrazide core influence biological activity?
- Antimycobacterial Activity : Analogous 5-nitro-2-furohydrazides exhibit potency against Mycobacterium tuberculosis via isocitrate lyase (ICL) inhibition.
- Assay Design : Evaluate log-phase vs. starved-phase cultures to assess compound efficacy under metabolic stress. IC values for similar hydrazides range from 1–10 µM .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., nitro) enhance activity, while bulky substituents (e.g., anthracene) may reduce membrane permeability .
Q. What methodologies optimize the compound’s stability in long-term electrochemical studies?
- Storage Conditions : Store CPEs modified with the hydrazide at 4°C in dry environments to prevent hydrolysis of the imine bond.
- Regeneration Protocols : Rinse electrodes with 0.1 M HNO after each use to remove adsorbed ions and restore baseline response .
- Degradation Analysis : Monitor UV-Vis absorbance over time to track anthracene oxidation or hydrazone decomposition .
Data Contradiction Analysis
Q. Why do similar hydrazide-based sensors exhibit divergent selectivity for lanthanides (e.g., La vs. Ce)?
- Substituent Effects : Anthracene’s larger surface area vs. phenyl groups increases selectivity for larger ions (e.g., La, ionic radius 1.03 Å) over smaller ones (e.g., Ce, 1.01 Å) .
- Electrode Composition : Variations in plasticizer (e.g., DOS vs. DBP) alter membrane hydrophobicity and ion partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
